In-Depth Technical Guide to the Chemical Properties of Tetradecyloxysilane
In-Depth Technical Guide to the Chemical Properties of Tetradecyloxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of tetradecyloxysilane, a long-chain alkylalkoxysilane. Due to the limited availability of direct experimental data for tetradecyloxysilane, this document leverages data from its close structural analog, tetradecyltriethoxysilane, to provide a thorough understanding of its expected physicochemical properties, reactivity, and spectroscopic signature. The guide details the fundamental reactions of hydrolysis and condensation, which are central to the application of alkoxysilanes in surface modification and material science. Experimental protocols for synthesis and characterization are outlined, along with key safety and handling considerations. This document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of long-chain alkoxysilanes in their work.
Introduction
Tetradecyloxysilane belongs to the family of organosilanes, specifically long-chain alkylalkoxysilanes. These molecules are characterized by a central silicon atom bonded to one or more alkoxy groups and a long hydrocarbon chain. The dual functionality of these compounds—a reactive silane head and a hydrophobic alkyl tail—makes them valuable in a wide range of applications, including as surface modifying agents, coupling agents in composites, and for the formation of self-assembled monolayers. The tetradecyl group, a C14 alkyl chain, imparts significant hydrophobicity, making tetradecyloxysilane particularly suited for creating water-repellent surfaces and for applications in non-polar environments.
The reactivity of tetradecyloxysilane is dominated by the silicon-alkoxy bonds, which are susceptible to hydrolysis. This reaction, followed by condensation, leads to the formation of siloxane bonds (Si-O-Si), resulting in the creation of polymeric networks or the covalent attachment of the silane to hydroxyl-bearing surfaces. The kinetics of these reactions are influenced by factors such as pH, water concentration, and the steric bulk of the alkoxy groups.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H44O3Si |
| Molecular Weight | 360.6 g/mol [1] |
| Boiling Point | 284.8 °C at 760 mmHg[2] |
| Density | 0.872 g/cm³[2] |
| Flash Point | 142.2 °C[2] |
| Vapor Pressure | 0.00501 mmHg at 25 °C[2] |
Reactivity and Core Chemical Pathways
The principal chemical reactions of tetradecyloxysilane are hydrolysis and condensation. These processes are fundamental to its utility in surface modification and the formation of polysiloxane networks.
Hydrolysis
In the presence of water, the alkoxy groups of tetradecyloxysilane are sequentially replaced by hydroxyl groups, forming a silanol intermediate and releasing the corresponding alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom.
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide ion on the silicon atom.
The rate of hydrolysis is influenced by the steric hindrance of the alkoxy groups.
Condensation
The silanol intermediates formed during hydrolysis are highly reactive and readily undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur between two silanols (releasing water) or between a silanol and an unreacted alkoxysilane (releasing alcohol). Condensation leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.
Logical Diagram of Tetradecyloxysilane Synthesis and Reactivity
Caption: Synthesis of tetradecyltriethoxysilane and its subsequent hydrolysis and condensation.
Experimental Protocols
Synthesis of Tetradecyltriethoxysilane
This protocol describes a general method for the synthesis of alkyltriethoxysilanes from the corresponding alkyltrichlorosilane.
Materials:
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Tetradecyltrichlorosilane
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Anhydrous Ethanol
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A tertiary amine (e.g., triethylamine) as an HCl scavenger
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Anhydrous diethyl ether or toluene as a solvent
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet.
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In the flask, dissolve tetradecyltrichlorosilane in the anhydrous solvent under an inert atmosphere.
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Cool the mixture in an ice bath.
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In the dropping funnel, prepare a solution of anhydrous ethanol and the tertiary amine in the same anhydrous solvent. The molar ratio of ethanol to trichlorosilane should be at least 3:1, and the amine should be in slight excess relative to the trichlorosilane to neutralize the HCl byproduct.
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Add the ethanol/amine solution dropwise to the stirred trichlorosilane solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
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The formation of a precipitate (triethylammonium chloride) will be observed.
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Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.
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Wash the precipitate with the anhydrous solvent to recover any entrained product.
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Combine the filtrate and washings.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The crude tetradecyltriethoxysilane can be purified by fractional distillation under high vacuum.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of tetradecyltriethoxysilane.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the CH₃ and a quartet for the OCH₂) and the long alkyl chain (a triplet for the terminal CH₃, a multiplet for the numerous CH₂ groups, and a triplet for the CH₂ group adjacent to the silicon atom).
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethoxy groups and a series of peaks corresponding to the different carbon atoms in the tetradecyl chain.
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²⁹Si NMR: The silicon-29 NMR spectrum should exhibit a single resonance characteristic of a tetra-alkoxysilane.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of tetradecyltriethoxysilane is expected to display strong absorption bands corresponding to:
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C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹).
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Si-O-C stretching vibrations (a broad and strong band around 1080-1100 cm⁻¹).
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C-H bending vibrations (around 1390 and 1465 cm⁻¹).
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The mass spectrum would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of ethoxy groups and cleavage of the alkyl chain.
Thermal Analysis (TGA/DSC):
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Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of tetradecyloxysilane. Under an inert atmosphere, it is expected to be stable to relatively high temperatures before undergoing decomposition.
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Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions such as melting and boiling points.
Safety and Handling
Long-chain alkylalkoxysilanes are generally considered to be of low toxicity. However, they are reactive towards moisture and can release ethanol upon hydrolysis. The starting material, tetradecyltrichlorosilane, is corrosive and reacts violently with water to release HCl gas. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of tetradecyltrichlorosilane and the synthesis of tetradecyltriethoxysilane should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
The unique properties of tetradecyloxysilane and related long-chain alkoxysilanes make them suitable for various applications in research and development:
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Surface Modification: Creation of hydrophobic and self-cleaning surfaces on glass, silica, and other hydroxyl-terminated substrates.
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Chromatography: As a stationary phase in reverse-phase chromatography.
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Drug Delivery: In the functionalization of nanoparticles for controlled drug release, where the hydrophobic chain can interact with lipid membranes.
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Biomaterials: To improve the biocompatibility and reduce the biofouling of implantable devices.
Conclusion
Tetradecyloxysilane, represented here by its close analog tetradecyltriethoxysilane, is a versatile chemical with significant potential in materials science and biomedical applications. Its chemistry is primarily governed by the hydrolysis of its alkoxy groups and subsequent condensation to form stable siloxane networks. This guide provides a foundational understanding of its properties, reactivity, and handling, which should aid researchers and professionals in its effective and safe utilization. Further experimental investigation into the specific properties of various tetradecyloxysilanes will undoubtedly expand their applications.
